2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarbothioamide
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Overview
Description
2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarbothioamide is a complex organic compound that belongs to the class of dihydropyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarbothioamide typically involves multicomponent reactions. One common method is the Biginelli reaction, which is a one-pot condensation of an aldehyde, a β-ketoester, and urea under acidic conditions . This reaction can be catalyzed by various Lewis acids, such as hafnium triflate, which has been shown to significantly enhance the reaction rate and yield under solvent-free conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using robust reaction conditions involving microwave-assisted synthesis. This method not only increases the reaction rate but also improves the yield and purity of the final product . The use of environmentally benign catalysts, such as oxalic acid, further enhances the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazinecarbothioamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding oxo derivatives, while reduction can yield the corresponding hydrazine derivatives.
Scientific Research Applications
2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarbothioamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiviral, antibacterial, and antitumor activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: A closely related compound with similar biological activities.
2-Sulfanyl-6-methyl-1,4-dihydropyrimidine: Known for its activity against filaria.
Uniqueness
What sets 2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarbothioamide apart is its unique hydrazinecarbothioamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
18161-96-1 |
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Molecular Formula |
C7H9N5O2S |
Molecular Weight |
227.25 g/mol |
IUPAC Name |
[(E)-2-(2,4-dioxopyrimidin-1-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C7H9N5O2S/c8-6(15)11-9-2-4-12-3-1-5(13)10-7(12)14/h1-3H,4H2,(H3,8,11,15)(H,10,13,14)/b9-2+ |
InChI Key |
FTVLTWYIRYOAMD-XNWCZRBMSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)C/C=N/NC(=S)N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC=NNC(=S)N |
Origin of Product |
United States |
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